molecular formula C27H29N5O2S B11486355 2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11486355
M. Wt: 487.6 g/mol
InChI Key: MIEHUEOPHUHQMY-UHFFFAOYSA-N
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Description

2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a triazine ring, a sulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.

    Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and aldehydes under acidic conditions.

    Coupling Reactions: The final step involves coupling the triazine and oxazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under hydrogenation conditions.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Halogenated or nitrated oxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group and triazine ring could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared to other triazine and oxazole derivatives.

    Triazine Derivatives: Compounds like melamine or cyanuric acid.

    Oxazole Derivatives: Compounds like oxazolone or oxazolidinone.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which can impart unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5,6-bis(4-propan-2-ylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C27H29N5O2S/c1-16(2)19-6-10-21(11-7-19)25-26(22-12-8-20(9-13-22)17(3)4)30-31-27(29-25)35-15-24(33)28-23-14-18(5)34-32-23/h6-14,16-17H,15H2,1-5H3,(H,28,32,33)

InChI Key

MIEHUEOPHUHQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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